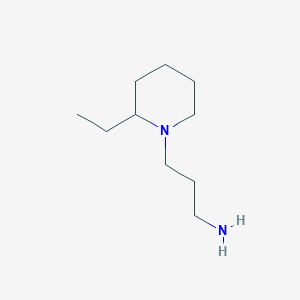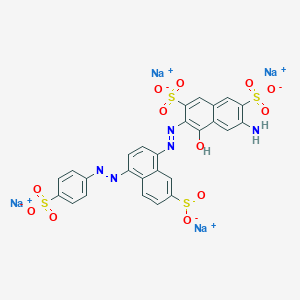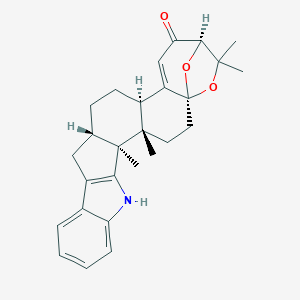
3-(2-Ethylpiperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(2-Ethylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H22N2 It features a piperidine ring substituted with an ethyl group at the second position and a propan-1-amine chain at the third position
Mécanisme D'action
Target of Action
3-(2-Ethylpiperidin-1-yl)propan-1-amine is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions . .
Mode of Action
The compound’s structure allows for the introduction of additional functional groups or modifications at various positions, enabling the design and synthesis of diverse derivatives with specific properties or targeting capabilities . By attaching fluorescent or radiolabeling tags to this compound derivatives, researchers can create probes for imaging or studying biological processes .
Biochemical Pathways
The compound has been employed in the study of protein-protein interactions and post-translational modifications . It has also been used to develop ligands that selectively bind to specific receptors or enzymes . .
Result of Action
Its use in the study of protein-protein interactions, post-translational modifications, and the development of selective ligands suggests that it may have diverse effects depending on the specific application .
Analyse Biochimique
Biochemical Properties
3-(2-Ethylpiperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its structural features. The presence of a primary amine and a piperidine ring allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to develop ligands that selectively bind to specific receptors or enzymes, thereby modulating their activity . Additionally, by attaching fluorescent or radiolabeling tags to derivatives of this compound, researchers can create probes for imaging or studying biological processes .
Cellular Effects
This compound influences various types of cells and cellular processes. This compound has been employed in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary amine and piperidine ring allow it to bind to specific receptors or enzymes, modulating their activity . This binding interaction can lead to the inhibition or activation of enzymes, thereby influencing various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Researchers have observed that the compound’s activity may vary depending on the duration of exposure and the specific experimental conditions . Long-term studies in in vitro or in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Researchers have observed threshold effects, where the compound exhibits significant biological activity at specific concentrations . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Animal studies are crucial for understanding the dosage-dependent effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . Researchers have studied the effects of this compound on metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s structure allows it to be transported across cellular membranes and distributed to specific tissues or compartments . Researchers have studied the effects of this compound on its localization and accumulation within cells, providing insights into its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. Researchers have studied the effects of this compound on its subcellular localization, providing insights into its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Ethylation: The piperidine ring is then ethylated at the second position using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Propan-1-amine Chain: The final step involves the nucleophilic substitution reaction where the ethylpiperidine is reacted with 3-chloropropan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the alkyl halide used.
Applications De Recherche Scientifique
3-(2-Ethylpiperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of protein-protein interactions and receptor binding due to its structural features.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propan-1-amine
- 3-(2-Propylpiperidin-1-yl)propan-1-amine
- 3-(2-Butylpiperidin-1-yl)propan-1-amine
Uniqueness
3-(2-Ethylpiperidin-1-yl)propan-1-amine is unique due to the specific positioning of the ethyl group on the piperidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for designing drugs with specific pharmacological profiles.
Propriétés
IUPAC Name |
3-(2-ethylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNBPJFOANOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399504 | |
| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13901-38-7 | |
| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















